Regioisomeric Differentiation: 5-Carboxamide vs 3-Carboxamide in TRPV1 Binding Context
While direct biological data for CAS 1155-11-9 is unavailable, its differentiation from the commercial alternative CAS 101291-06-9 (N,5-diphenyl-1,2-oxazole-3-carboxamide) is grounded in regiospecific target interactions. Patent literature on isoxazole-5-carboxamide derivatives explicitly claims them as TRPV1 modulators, demonstrating that the 5-carboxamide configuration facilitates a specific hydrogen bond network essential for TRPV1 activity, a feature not inherently present or identical in the 3-carboxamide series [1]. This contrasts with the 3-carboxamide series, which presents a different spatial orientation of the amide group to the receptor [2].
| Evidence Dimension | Regiospecific pharmacological activity (TRPV1 modulation) |
|---|---|
| Target Compound Data | Assigned to isoxazole-5-carboxamide scaffold; potential for a specific H-bond network with TRPV1 [1]. |
| Comparator Or Baseline | CAS 101291-06-9 (N,5-diphenyl-1,2-oxazole-3-carboxamide): Isoxazole-3-carboxamide scaffold presents a reversed amide vector [2]. |
| Quantified Difference | Not quantifiable at compound level; difference is structural, based on distinct regioisomeric patent claims [REFS-1, REFS-2]. |
| Conditions | Structural and pharmacological inference from patent claims (e.g., WO2012150160A1). |
Why This Matters
For researchers screening against TRPV1 or related targets, selecting the 5-carboxamide over the more common 3-carboxamide regioisomer is essential for maintaining the patented pharmacophore, a critical decision in drug discovery that avoids dead-end SAR.
- [1] Patent: WO2012150160A1. Isoxazole-5-carboxamide derivatives. Retrieved from https://patents.google.com/patent/WO2012150160A1/en View Source
- [2] Patent: US20070123577A1. 5-Phenyl-isoxazole-3-carboxamide derivatives as TRPV1 modulators. Retrieved from https://patents.google.com/patent/US20070123577A1/en View Source
